REACTION_CXSMILES
|
Cl[C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[C:4]([CH3:12])[C:5]([CH3:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH:16]([NH2:20])([CH2:18][CH3:19])[CH3:17]>C1(C)C(C)=CC=CC=1>[CH:16]([NH:20][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[C:4]([CH3:12])[C:3]=1[N+:13]([O-:15])=[O:14])([CH2:18][CH3:19])[CH3:17]
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Name
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4-chloro-3,5-dinitro-o-xylene
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Quantity
|
140 g
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Type
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reactant
|
Smiles
|
ClC=1C(=C(C(=CC1[N+](=O)[O-])C)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
184 mL
|
Type
|
reactant
|
Smiles
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C(C)(CC)N
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Name
|
|
Quantity
|
1400 mL
|
Type
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solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After refluxing overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
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The precipitate is washed with petroleum ether
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Type
|
WASH
|
Details
|
washed with 500 ml
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Removal of the drying agent
|
Type
|
CUSTOM
|
Details
|
the solvent leaves an orange oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes with the addition of petroleum ether
|
Type
|
CUSTOM
|
Details
|
A yellow orange solid (150.6 grams, 86.5%) with melting point 42° C. to 43° C. is collected
|
Name
|
|
Type
|
|
Smiles
|
C(C)(CC)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |